2-Benzamidobenzoyl azide
Description
2-Benzamidobenzoyl azide (CAS No. 51815-43-1) is an organic azide with the molecular formula C₁₄H₁₀N₄O₂ and a molecular weight of 266.26 g/mol .
Properties
IUPAC Name |
2-benzamidobenzoyl azide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-18-17-14(20)11-8-4-5-9-12(11)16-13(19)10-6-2-1-3-7-10/h1-9H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBCASBVZAUNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidobenzoyl azide typically involves the reaction of 2-aminobenzamide with benzoyl chloride to form 2-benzamidobenzoyl chloride, which is then treated with sodium azide to yield the desired azide compound. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for 2-Benzamidobenzoyl azide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamidobenzoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Sodium azide in polar aprotic solvents like acetonitrile.
Reduction Reactions: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Various substituted benzamides.
Reduction Reactions: 2-Benzamidobenzylamine.
Cycloaddition Reactions: 1,2,3-Triazoles.
Scientific Research Applications
Organic Synthesis
1.1. Click Chemistry
One of the most prominent applications of 2-benzamidobenzoyl azide lies in click chemistry, specifically in the synthesis of 1,2,3-triazoles. The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazole derivatives. This reaction is highly selective and efficient, making it a valuable tool for constructing complex molecular architectures.
Case Study: Synthesis of Triazoles
In a study by Sun et al., various azides, including derivatives of 2-benzamidobenzoyl azide, were reacted with alkynes to produce triazole compounds with yields ranging from 63% to 83% . The versatility of this approach allows for the modification of both the azide and alkyne components to tailor the properties of the resulting triazoles.
Medicinal Chemistry
2.1. Anticancer Activity
Recent research has indicated that compounds derived from 2-benzamidobenzoyl azide exhibit significant cytotoxic properties against cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cell proliferation in various cancer types.
Case Study: Cytotoxicity Evaluation
A series of hydrazone derivatives synthesized from 2-benzamidobenzoyl azide were evaluated for their cytotoxicity using MTT assays. The results demonstrated that several compounds maintained over 80% cell viability, indicating a favorable safety profile while also exhibiting potential anticancer activity .
Enzyme Inhibition
3.1. Acetylcholinesterase (AChE) Inhibitors
Compounds derived from 2-benzamidobenzoyl azide have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.
Case Study: AChE Inhibition Studies
In a study focused on synthesizing new benzamide derivatives, several compounds showed significant inhibitory activity against AChE with IC50 values ranging from 0.056 to 2.57 μM . These findings suggest that modifications to the benzamide structure can enhance enzyme inhibition, providing insights into drug design for Alzheimer's treatment.
Materials Science
4.1. Organic Electronics
The unique properties of 2-benzamidobenzoyl azide make it suitable for applications in organic electronics, particularly in the development of conductive polymers and light-emitting diodes (LEDs). Its ability to form stable covalent bonds through click chemistry can be exploited to create functional materials with desirable electronic properties.
Case Study: Conductive Polymers
Research indicates that incorporating azides into polymer matrices can enhance conductivity and stability under operational conditions . The modification of polymers with azide-containing units has been shown to improve their performance in electronic applications.
Conclusion and Future Directions
The applications of 2-benzamidobenzoyl azide span various fields, including organic synthesis, medicinal chemistry, and materials science. Its role in click chemistry facilitates the formation of complex molecules with potential therapeutic benefits, while its enzyme inhibition capabilities highlight its promise in drug development.
Future research may focus on optimizing synthetic pathways to enhance yields and selectivity in reactions involving this compound. Additionally, exploring its potential as a building block for advanced materials could lead to innovative applications in organic electronics and nanotechnology.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Benzamidobenzoyl azide involves the release of nitrogen gas upon decomposition, which generates highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity is harnessed in various synthetic applications, including the formation of triazoles through cycloaddition reactions.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares 2-benzamidobenzoyl azide with structurally related azides and benzamide derivatives:
Reactivity in Click Chemistry
The azide group in 2-benzamidobenzoyl azide enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a key reaction in click chemistry. Compared to other azides:
- Phenyl azide reacts rapidly but requires strict temperature control due to thermal instability .
- Sodium azide is incompatible with CuAAC due to its inorganic nature and explosive risks .
- PEGylated azides (e.g., t-Boc-N-amido-PEG5-azide) exhibit enhanced solubility in aqueous media, making them preferable for bioconjugation .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 2-benzamidobenzoyl azide, and what critical reaction conditions must be optimized?
- Answer : The synthesis typically involves converting a benzamide precursor to the corresponding acyl chloride, followed by azidation using sodium azide (NaN₃) in anhydrous conditions. Key steps include:
- Acylation : Reacting 2-aminobenzamide with benzoyl chloride under inert atmosphere to form 2-benzamidobenzamide.
- Chlorination : Treating with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
- Azidation : Substituting chloride with NaN₃ in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the azide product.
Critical parameters: Moisture control (azides are moisture-sensitive), temperature moderation (to prevent decomposition), and stoichiometric excess of NaN₃ .
Q. Which spectroscopic techniques are most effective for characterizing 2-benzamidobenzoyl azide, and what diagnostic peaks should researchers prioritize?
- Answer :
- FT-IR : The azide group (-N₃) exhibits a sharp peak near 2100–2200 cm⁻¹. The carbonyl (C=O) stretch from the benzamide moiety appears at ~1650–1700 cm⁻¹.
- ¹H/¹³C NMR : The aromatic protons (6.5–8.5 ppm) and amide protons (~10 ppm, broad) are diagnostic. The absence of acyl chloride signals confirms successful azidation.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms the molecular weight (C₁₄H₁₁N₃O₂; theoretical 265.09 g/mol).
Cross-referencing with NIST spectral databases ensures accuracy .
Q. What are the primary safety considerations for handling and storing 2-benzamidobenzoyl azide?
- Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with strong oxidizers (risk of explosive decomposition).
- Storage : Store in airtight containers under argon at 2–8°C. Desiccate to prevent hydrolysis.
- Decomposition : Thermal degradation releases toxic nitrogen oxides (NOₓ); monitor for discoloration or gas evolution .
Q. How does 2-benzamidobenzoyl azide participate in click chemistry reactions, and what are its advantages over other azides?
- Answer : The compound undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Advantages include:
- Regioselectivity : The benzamide group directs steric and electronic effects, enhancing reaction specificity.
- Stability : Aromatic substitution stabilizes the azide, reducing premature decomposition.
Applications: Bioconjugation, polymer functionalization, and combinatorial library synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 2-benzamidobenzoyl azide in CuAAC versus strain-promoted azide-alkyne cycloaddition (SPAAC)?
- Answer :
- CuAAC : Copper(I) coordinates the azide and alkyne, lowering activation energy. The benzamide’s electron-withdrawing effect accelerates the reaction by polarizing the azide.
- SPAAC : Strain in cyclooctynes drives reactivity without metal catalysts. Here, the benzamide’s bulkiness may hinder steric access, reducing efficiency.
Studies recommend CuAAC for controlled, high-yield triazole formation, whereas SPAAC suits metal-sensitive systems .
Q. How can computational modeling predict the thermal stability and decomposition pathways of 2-benzamidobenzoyl azide?
- Answer :
- DFT Calculations : Model bond dissociation energies (BDEs) to identify weak points (e.g., N–N bonds in the azide).
- Thermogravimetric Analysis (TGA) : Correlate experimental mass loss with simulated decomposition pathways (e.g., release of N₂ gas at ~150°C).
- MD Simulations : Predict degradation under varying humidity/temperature conditions.
These methods guide safer storage protocols and reaction design .
Q. How should researchers address contradictions in reported yields for 2-benzamidobenzoyl azide-mediated triazole formations?
- Answer : Yield discrepancies often arise from:
- Purity : Trace moisture or residual solvents (e.g., DMF) quench copper catalysts. Use Karl Fischer titration to verify azide dryness.
- Catalyst Loading : Optimize Cu(I) concentration (0.1–5 mol%) via kinetic studies.
- Substrate Solubility : Use co-solvents (e.g., THF:DMSO 4:1) to improve alkyne-azide interaction.
Systematic DOE (Design of Experiments) frameworks resolve these variables .
Q. What strategies enable the use of 2-benzamidobenzoyl azide in site-selective protein labeling?
- Answer :
- Genetic Encoding : Incorporate non-canonical amino acids (e.g., p-azidophenylalanine) via amber codon suppression, followed by CuAAC with the azide.
- Post-Translational Modification : Target cysteine residues with alkyne-bearing probes, then conjugate with the azide.
- Orthogonal Chemistry : Combine with tetrazine ligation for dual-labeling.
Validate specificity using SDS-PAGE and MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
